2,5-Dihydroxynaphthalen-1,4-dion

Übersicht

Beschreibung

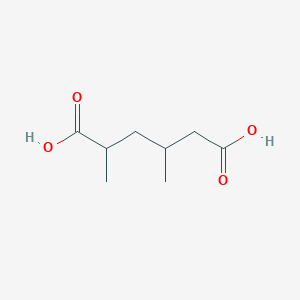

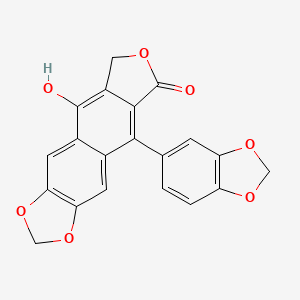

2,5-Dihydroxynaphthalene-1,4-dione is recognized for its stable tautomeric forms and its significant role as a starting material for various synthetic applications. It has been found as a component of many dyes and exhibits notable biological activity, thus attracting interest in its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Efficient synthesis methods have been developed for derivatives of 2,5-Dihydroxynaphthalene-1,4-dione, utilizing reactions in aqueous media, showcasing the compound's versatility as a precursor. Notably, the clean synthesis of 3,3′-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives illustrates the compound's adaptability in chemical synthesis (Noroozi Tisseh & Bazgir, 2009).

Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxynaphthalene-1,4-dione and its derivatives has been extensively studied, revealing insights into its chemical behavior and reactivity. Studies include the efficient isolation and desymmetrization of its tautomers, highlighting the structural versatility of this compound (Kündig et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 2,5-Dihydroxynaphthalene-1,4-dione has been explored through various reactions, including copper-catalyzed cascade reactions and palladium(II)-catalyzed oxidative annulations, demonstrating its potential in synthesizing complex organic molecules (Yan et al., 2021; Sun et al., 2020).

Physical Properties Analysis

Research on the physical properties of 2,5-Dihydroxynaphthalene-1,4-dione derivatives, such as fluorescence, highlights their potential applications in materials science, demonstrating their utility beyond mere chemical interest (Dabiri et al., 2011).

Chemical Properties Analysis

The chemical properties of 2,5-Dihydroxynaphthalene-1,4-dione, including its redox behavior and interaction with various catalysts, have been thoroughly investigated. These studies provide valuable insights into its stability, reactivity, and potential applications in synthesis and material science (Munir et al., 2013).

Wissenschaftliche Forschungsanwendungen

Nanotechnologie und Nanomedizin

2,5-Dihydroxynaphthalen-1,4-dion, auch bekannt als Naphthazarin, wurde als ein biologisch wichtiges Reagenz bei der Synthese von Gold-Nanopartikeln verwendet . Die Fähigkeit der Verbindung, die Form und Größe von Gold-Nanopartikeln zu kontrollieren, macht sie in der Nanotechnologie wertvoll, insbesondere für medizinische Anwendungen wie gezielte Medikamentenabgabe und diagnostische Bildgebung.

Antitumoranwendungen

Naphthazarin hat sich als ein vielversprechendes Modell für Antitumormittel gezeigt . Seine Rolle bei der Synthese von Gold-Nanopartikeln, die für die Krebstherapie eingesetzt werden können, unterstreicht sein Potenzial bei der Entwicklung neuer Antitumormedikamente und -behandlungen.

Pharmazeutische Entwicklung

Die Chinonstruktur von this compound ähnelt der vieler pharmakologisch aktiver Verbindungen. Sie wurde auf ihre antimikrobielle und antitumorale Eigenschaften untersucht, was auf ihre Verwendung bei der Entwicklung neuer Arzneimittel hindeutet .

Materialwissenschaft

In der Materialwissenschaft wurden Derivate von this compound auf ihre optoelektronischen Eigenschaften untersucht, die für die Entwicklung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten entscheidend sind .

Analytische Chemie

Diese Verbindung wurde in der analytischen Chemie zur Detektion und Quantifizierung verschiedener Substanzen verwendet. Ihre phenolische Struktur ermöglicht es ihr, an spezifischen chemischen Reaktionen teilzunehmen, die für analytische Zwecke nützlich sind .

Umweltwissenschaften

Die Rolle von this compound in den Umweltwissenschaften ist mit seinen chemischen Eigenschaften verbunden, die für den photochemischen Abbau von Umweltgiften und Schadstoffen genutzt werden können .

Forschung und Entwicklung

In F&E wird diese Verbindung für ihre inhibitorischen Wirkungen auf die Melaninbiosynthese in Pilzen verwendet, die ein Modell für das Verständnis von Pigmentstörungen und die Entwicklung von Behandlungen sein können .

Wirkmechanismus

Target of Action

2,5-Dihydroxynaphthalene-1,4-dione, a derivative of 1,4-naphthoquinone, interacts with various intracellular molecular targets .

Mode of Action

The quinone ring in 2,5-Dihydroxynaphthalene-1,4-dione contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . This allows the compound to interact with its targets, leading to various biochemical changes.

Biochemical Pathways

Naphthoquinones have been found to play roles in various physiological processes, including oxidative phosphorylation and electron transfer . They can also affect metabolic processes .

Pharmacokinetics

The compound’s quinone ring structure, which is easily reduced by various agents , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and they have a role in protecting against neurodegenerative diseases . They also exhibit anti-inflammatory, antimicrobial, and antitumor activities .

Action Environment

The action, efficacy, and stability of 2,5-Dihydroxynaphthalene-1,4-dione can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox properties of the compound . .

Zukünftige Richtungen

Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Biochemische Analyse

Biochemical Properties

2,5-Dihydroxynaphthalene-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit melanin synthesis in wild-type strains of fungi . This inhibition is achieved through the compound’s interaction with enzymes involved in the melanin biosynthesis pathway. Additionally, 2,5-Dihydroxynaphthalene-1,4-dione forms complexes with metal ions, which can affect various biochemical processes .

Cellular Effects

2,5-Dihydroxynaphthalene-1,4-dione impacts various cellular processes and functions. It has been observed to inhibit fungal growth when combined with dextrose and light exposure . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to influence the expression of genes involved in oxidative stress response and cellular defense mechanisms . The compound’s ability to form complexes with metal ions can also affect cellular processes by altering the availability of these ions for other biochemical reactions .

Molecular Mechanism

The molecular mechanism of 2,5-Dihydroxynaphthalene-1,4-dione involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, as seen in its inhibition of melanin synthesis . Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells . These ROS can further interact with cellular components, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dihydroxynaphthalene-1,4-dione can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, it may degrade into other products, which can have different biochemical activities. Long-term exposure to 2,5-Dihydroxynaphthalene-1,4-dione in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of melanin synthesis and continued generation of ROS .

Dosage Effects in Animal Models

The effects of 2,5-Dihydroxynaphthalene-1,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and inhibition of melanin synthesis . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity without causing adverse effects .

Metabolic Pathways

2,5-Dihydroxynaphthalene-1,4-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, which facilitate its redox reactions . The compound’s interaction with metal ions can also influence metabolic flux and metabolite levels by altering the availability of these ions for other metabolic processes . Additionally, 2,5-Dihydroxynaphthalene-1,4-dione can be further metabolized into other derivatives, which may have distinct biochemical activities .

Transport and Distribution

Within cells and tissues, 2,5-Dihydroxynaphthalene-1,4-dione is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s ability to form complexes with metal ions can influence its distribution by altering its solubility and transport properties . This can further impact its biochemical activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of 2,5-Dihydroxynaphthalene-1,4-dione is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with metal ions can facilitate its localization to organelles involved in metal ion metabolism . This localization can affect the compound’s activity and function within the cell, influencing various biochemical processes .

Eigenschaften

IUPAC Name |

4,5-dihydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMHLTLDUPBBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964190 | |

| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4923-55-1 | |

| Record name | 2-Hydroxyjuglone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)

![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)